molecular formula C21H23Cl2NO4 B10985891 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide

Cat. No.: B10985891
M. Wt: 424.3 g/mol
InChI Key: UDLNXFOOMFWHKO-UHFFFAOYSA-N
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Description

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dichlorocyclopropyl group, a phenoxy group, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dichlorocyclopropyl group, the phenoxy linkage, and the final amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of industrial-grade reagents, large reactors, and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dichlorocyclopropyl group.

    Substitution: The phenoxy and dimethoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as metabolic disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ciprofibrate: A compound with a similar dichlorocyclopropyl group, known for its hypolipidemic activity.

    Fenofibrate: Another hypolipidemic agent with structural similarities, used to reduce cholesterol levels.

Uniqueness

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23Cl2NO4

Molecular Weight

424.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2,4-dimethoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C21H23Cl2NO4/c1-20(2,19(25)24-17-10-9-15(26-3)11-18(17)27-4)28-14-7-5-13(6-8-14)16-12-21(16,22)23/h5-11,16H,12H2,1-4H3,(H,24,25)

InChI Key

UDLNXFOOMFWHKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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